N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of functional groups, including pyrazole, thiadiazole, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions The initial step often includes the formation of the pyrazole ring through cyclization reactionsCommon reagents used in these reactions include hydrazine derivatives, chlorinating agents, and fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
- N’1-(2-chloro-6-fluorobenzyl)-N’1-phenyl-3-(trifluoromethyl)benzene-1-carbohydrazide
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyrazole and thiadiazole rings, along with the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H12ClF4N7S |
---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H12ClF4N7S/c1-28-12(7-13(26-28)17(20,21)22)15-24-25-16(30-15)23-14-5-6-29(27-14)8-9-10(18)3-2-4-11(9)19/h2-7H,8H2,1H3,(H,23,25,27) |
InChI Key |
OXLCQHLHPNPHPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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